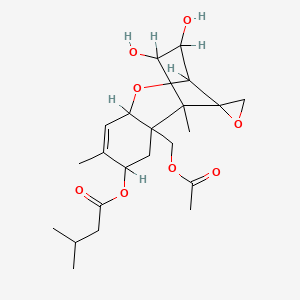
N-(4-Aminophenyl)maleimide
Übersicht
Beschreibung
“N-(4-Aminophenyl)maleimide” is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also known by the synonyms 1-(4-aminophenyl)-1H-pyrrole-2,5-dione and N-(4-AMINOPHENYL)MALEIMIDE . It is used for research and development purposes .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)maleimide involves various chemical reactions. For instance, maleimides can be synthesized via Diels–Alder reactions and ring-opening metathesis polymerization . Another approach involves the reaction of N-(4-aminophenyl)maleimide with maleanilic acid .Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)maleimide consists of a maleimide core with an aminophenyl group attached. The compound has a density of 1.419±0.06 g/cm3 . The compound’s structure has been confirmed by 1H NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
Maleimides, including N-(4-Aminophenyl)maleimide, are known for their reactivity in Diels-Alder reactions . They can also act as dipolarophiles in 1,3-dipolar cycloadditions . In addition, they can react with thiols in tissue sections under mild conditions .Physical And Chemical Properties Analysis
N-(4-Aminophenyl)maleimide is a light yellow to brown powder or crystal . It has a melting point of 173 °C and a predicted boiling point of 401.0±28.0 °C . The compound is stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Histochemistry of Thiols and Disulphides
- Application Summary: N-(4-Aminophenyl)maleimide is used as a bifunctional reagent for demonstrating thiol groups in tissue sections .
- Methods of Application: The compound reacts with thiol groups in tissue sections under mild conditions with a degree of specificity equivalent to that of reliable organomercurials. The bound maleimide can be diazotized and coupled at room temperature to give strongly colored mono- or polyazo derivatives .
- Results or Outcomes: This method enables thiols in low concentrations to be detected in paraffin sections of either formalin- or Carnoy-fixed tissue .
Self-Assembly and Reactivity on Graphene
- Application Summary: Maleimides, including N-(4-Aminophenyl)maleimide, are designed for self-assembly and reactivity on graphene .
- Methods of Application: The maleimide derivatives are prone to self-assemble and react with graphene as dienophiles .
- Results or Outcomes: The research is ongoing, and the current work involves the [2 + 2] and [2 + 4] cycloadditions of several maleimides with graphene on silicon carbide surfaces or with graphene flakes supported on silicon dioxide .
Safety And Hazards
Zukünftige Richtungen
N-(4-Aminophenyl)maleimide and other maleimides have potential applications in various fields. For instance, some derivatives possess anticancer, antifungal, herbicidal, or pesticidal properties . They are also used in the manufacturing of aerospace and electronic parts . Future research may focus on exploring these and other potential applications of N-(4-Aminophenyl)maleimide.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPCHXSYQHXLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183905 | |
| Record name | N-(4-Aminophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)maleimide | |
CAS RN |
29753-26-2 | |
| Record name | N-(4-Aminophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29753-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029753262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B1208525.png)
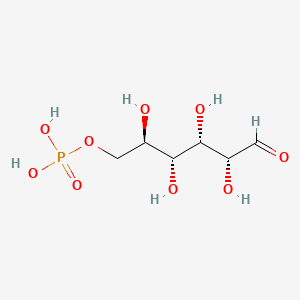
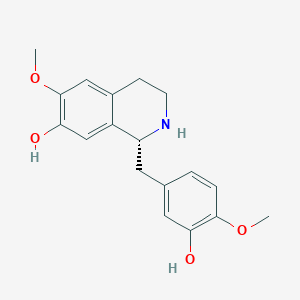
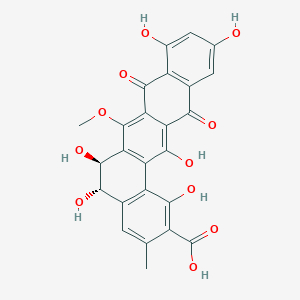
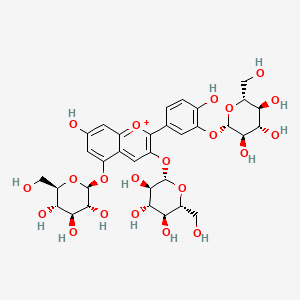
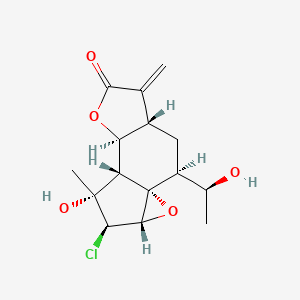

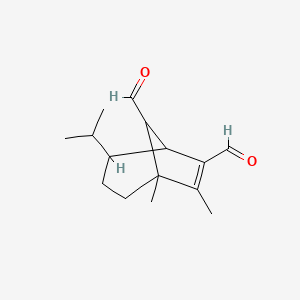
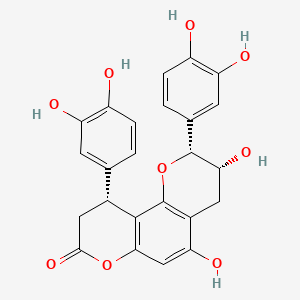
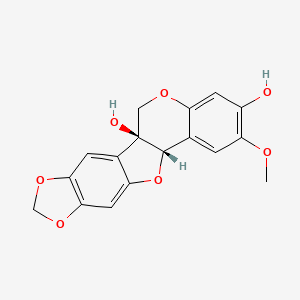
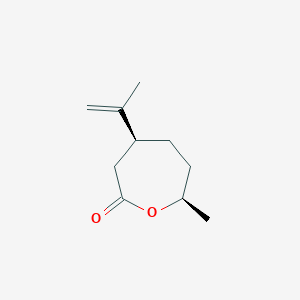
![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)
![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)
